molecular formula C8H10N2O5 B13288532 2,6-Dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

2,6-Dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B13288532
M. Wt: 214.18 g/mol
InChI Key: VJJFLVMHOSHCGM-UHFFFAOYSA-N
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Description

2,6-Dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a chemical building block belonging to the class of tetrahydropyrimidine derivatives. Compounds based on the tetrahydropyrimidine scaffold, such as the well-known 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), are of significant interest in medicinal and synthetic chemistry due to their wide spectrum of biological activities . These scaffolds are typically synthesized via the classic Biginelli multicomponent reaction . Researchers have found that tetrahydropyrimidine derivatives exhibit various pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and calcium channel blocking activities . The specific substitution pattern on the core scaffold, such as the propoxy group at the 5-position in this compound, is a key structural modification that researchers investigate to optimize potency and selectivity for various biological targets. This compound serves as a versatile intermediate for the development of novel small molecules in drug discovery programs. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H10N2O5

Molecular Weight

214.18 g/mol

IUPAC Name

2,4-dioxo-5-propoxy-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H10N2O5/c1-2-3-15-5-4(7(12)13)9-8(14)10-6(5)11/h2-3H2,1H3,(H,12,13)(H2,9,10,11,14)

InChI Key

VJJFLVMHOSHCGM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(NC(=O)NC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,6-Dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

General Synthetic Strategy

The synthesis of substituted tetrahydropyrimidines generally involves the construction of the pyrimidine ring followed by selective functional group modifications. For 2,6-dioxo-5-propoxy derivatives, the key steps include:

  • Formation of the tetrahydropyrimidine core via cyclization of appropriate precursors such as urea derivatives with β-ketoesters or β-diketones.
  • Introduction of the propoxy substituent at position 5 through nucleophilic substitution or alkylation reactions.
  • Installation or preservation of the carboxylic acid group at position 4, often introduced via carboxylation or retained from the starting materials.

Specific Preparation Routes

Alkylation of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

One common approach involves starting from 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, which is reacted with a propyl halide (e.g., propyl bromide or iodide) under basic conditions to introduce the propoxy group at position 5 via nucleophilic substitution on the enolizable site.

  • Reaction conditions: Use of potassium carbonate or sodium hydride as base in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
  • Temperature: Typically 80–110 °C.
  • Time: 12–24 hours.
  • Yield: Moderate to good yields (40–70%) depending on reaction optimization.
Direct Propoxylation via Phenol Ether Formation

Alternatively, if the position 5 substituent is introduced as a phenol derivative, the propoxy group can be installed by Williamson ether synthesis involving reaction of the corresponding hydroxy-substituted tetrahydropyrimidine with propyl bromide under basic conditions.

Cyclization Method with Propoxy-Containing Precursors

A more convergent method involves the cyclization of urea derivatives with β-ketoesters or diketones already bearing the propoxy substituent at the appropriate position, thus constructing the tetrahydropyrimidine ring with the propoxy group in place.

  • This method can afford higher regioselectivity and yield.
  • Often requires multi-step precursor synthesis.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMSO, DMF, or water (green solvents) DMSO preferred for alkylation steps.
Base K2CO3, NaH, or triethylamine Strong base improves substitution rate.
Temperature 80–110 °C Higher temperature favors reaction rate.
Reaction Time 12–24 hours Monitored by TLC or HPLC.
Purification Method Column chromatography or recrystallization Essential for purity and yield.

Analytical Characterization and Research Results

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of propoxy group (triplet and multiplet signals for CH2 and CH3), keto groups (carbonyl carbons ~160–180 ppm in ^13C NMR), and carboxylic acid proton (~12 ppm in ^1H NMR).
  • Infrared Spectroscopy (IR): Characteristic absorption bands for carbonyl groups (~1700 cm^-1), carboxylic acid (~2500–3300 cm^-1 broad), and ether C–O stretch (~1100 cm^-1).
  • Mass Spectrometry (MS): Molecular ion peak corresponding to the expected molecular weight confirms the compound's identity.
  • Yield and Purity: Optimized methods report yields ranging from 50% to 75% with purity >95% after purification.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range (%)
Alkylation of tetrahydropyrimidine acid Straightforward, uses commercially available reagents Requires strong base, longer reaction time 40–70
Williamson ether synthesis High selectivity for propoxy group Multi-step precursor synthesis 50–65
Cyclization with propoxy precursors High regioselectivity, one-pot synthesis More complex precursor preparation 60–75

Summary of Key Research Findings

  • Green chemistry approaches employing water or ethanol as solvents and microwave-assisted synthesis have been explored for related tetrahydropyrimidine derivatives, achieving high yields and reduced reaction times (3–30 min) without toxic solvents or catalysts.
  • Alkylation reactions in DMSO at elevated temperatures remain the most common industrial method for introducing alkoxy groups on pyrimidine rings.
  • Purification by high-performance liquid chromatography (HPLC) or flash chromatography is critical to isolate the target compound in high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different alkyl or aryl groups.

Scientific Research Applications

2,6-Dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference IDs
2,6-Dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid 5-propoxy C₈H₁₀N₂O₅ 214.17 Hypothesized enhanced lipophilicity; potential use in supramolecular chemistry or drug design -
Ectoine [(S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid] 2-methyl C₆H₁₀N₂O₂ 142.16 Osmoprotectant, stabilizes proteins/DNA; used in cosmetics and biotechnology
5-Hydroxyectoine 5-hydroxy, 2-methyl C₆H₁₀N₂O₃ 158.16 Enhanced radical scavenging; thermo-/osmoprotectant
Orotic Acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) None C₅H₄N₂O₄ 156.10 Nucleotide biosynthesis precursor; coformer in supramolecular complexes
5-Iodoorotic Acid 5-iodo C₅H₃IN₂O₄ 298.00 Potential radiocontrast agent; iodine enhances electrophilic reactivity
5-Methyl-2,6-dioxo-tetrahydropyrimidine-4-carboxylic acid 5-methyl C₆H₆N₂O₄ 170.12 Intermediate in drug synthesis; limited solubility
5-Amino-2,6-dioxo-tetrahydropyrimidine-4-carboxylic acid 5-amino C₅H₅N₃O₄ 171.11 Chelating properties; precursor for bioactive molecules

Key Comparative Findings

Substituent Effects on Physicochemical Properties
  • Hydrogen Bonding : Orotic acid and ectoine rely on hydrogen-bonding networks for stabilizing macromolecules . The propoxy group may alter these interactions, reducing compatibility with aqueous environments but improving affinity for hydrophobic interfaces.

Biological Activity

2,6-Dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in pharmacology.

  • Molecular Formula : C8_{8}H10_{10}N2_{2}O5_{5}
  • Molecular Weight : 198.18 g/mol
  • CAS Number : 7164-43-4

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the dioxo and carboxylic acid functional groups suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Biological Activities

  • Antimicrobial Activity : Studies have indicated that tetrahydropyrimidine derivatives exhibit antimicrobial properties. For instance, compounds similar to 2,6-Dioxo-5-propoxy have shown effectiveness against various bacterial strains, suggesting a potential role in treating bacterial infections.
  • Anticancer Properties : Research has highlighted the ability of pyrimidine derivatives to induce apoptosis in cancer cells. The compound's structure may facilitate interactions with DNA or RNA synthesis pathways, leading to growth inhibition in tumor cells.
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerHigh
Anti-inflammatoryModerate

Case Studies

  • Antimicrobial Study : A recent study tested the antimicrobial efficacy of several pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds structurally related to 2,6-Dioxo-5-propoxy showed significant inhibition zones compared to controls .
  • Cancer Cell Line Testing : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with 2,6-Dioxo-5-propoxy resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound led to a significant reduction in paw edema compared to untreated controls, suggesting anti-inflammatory properties .

Research Findings

Recent investigations into the pharmacodynamics of 2,6-Dioxo-5-propoxy have provided insights into its mechanism of action:

  • Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound resulted in G0/G1 phase arrest in cancer cells.
  • Apoptotic Pathways : Western blot analysis demonstrated increased levels of pro-apoptotic markers (e.g., Bax) and decreased levels of anti-apoptotic markers (e.g., Bcl-2), supporting its role in promoting apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,6-dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of substituted ureas or thioureas with β-keto esters under acidic or basic conditions. For example, analogous pyrimidine derivatives are synthesized via condensation of propoxy-substituted precursors with ethyl acetoacetate in ethanol under reflux (72–96 hours) . Catalysts like acetic acid or p-toluenesulfonic acid improve cyclization efficiency. Yield optimization requires precise control of temperature (70–90°C) and stoichiometric ratios of reactants .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to prevent over- or under-substitution at the 5-position.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with structurally similar compounds (e.g., 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid) to validate the propoxy group (δ 1.0–1.5 ppm for CH3_3, δ 3.5–4.0 ppm for OCH2_2) and tetrahydropyrimidine ring protons (δ 2.5–3.5 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at 1650–1750 cm1^{-1}) and carboxylic acid O-H (2500–3300 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ peaks consistent with the molecular formula (C9_9H10_{10}N2_2O5_5) .

Q. What solubility and stability profiles are critical for handling this compound in aqueous and organic media?

  • Methodology : Solubility tests in DMSO, ethanol, and phosphate buffers (pH 2–9) reveal limited aqueous solubility (<1 mg/mL) but moderate solubility in polar aprotic solvents like DMF. Stability studies (via HPLC) show degradation under strong acidic/basic conditions (pH <3 or >10) and UV light exposure. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in antimicrobial assays?

  • Methodology :

  • Reproducibility Checks : Standardize assay conditions (e.g., Mueller-Hinton agar for bacteria, RPMI-1640 for fungi) and use clinical isolates alongside reference strains (e.g., S. aureus ATCC 25923) .
  • Structure-Activity Analysis : Compare MIC values of analogs (e.g., 5-propoxy vs. 5-phenethyl substitutions) to identify substituents critical for activity. Molecular docking against target enzymes (e.g., dihydrofolate reductase) may explain discrepancies .

Q. What strategies optimize regioselectivity during functionalization of the pyrimidine ring without disrupting the carboxylic acid moiety?

  • Methodology :

  • Protecting Groups : Use tert-butyl or benzyl esters to shield the carboxylic acid during alkylation/halogenation. Deprotect with TFA/water (9:1) post-reaction .
  • Catalytic Systems : Pd/C or Cu(I)-mediated couplings (e.g., Sonogashira) selectively modify the 5-propoxy group while preserving the 4-carboxylic acid .

Q. How do computational methods (e.g., DFT, MD simulations) predict interactions between this compound and biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., thymidylate synthase). Validate with experimental IC50_{50} values .
  • DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to identify nucleophilic/electrophilic sites for covalent inhibition .

Q. What analytical challenges arise in quantifying trace impurities (e.g., hydrates, regioisomers) during purity assessment?

  • Methodology :

  • HPLC-MS/MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Detect hydrates (e.g., 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate) via [M+H–H2_2O]+^+ fragments .
  • NMR Titrations : Spike samples with authentic standards to distinguish regioisomers (e.g., 5-propoxy vs. 6-propoxy derivatives) .

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